molecular formula C10H10N2O5 B582045 2-(4-Acetamido-3-nitrophenyl)acetic acid CAS No. 90916-02-2

2-(4-Acetamido-3-nitrophenyl)acetic acid

Cat. No. B582045
CAS RN: 90916-02-2
M. Wt: 238.199
InChI Key: GNUOPHZTNJHKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Acetamido-3-nitrophenyl)acetic acid is a compound with the molecular formula C10H10N2O5 and a molecular weight of 238.2 . It is a pale-yellow to yellow-brown solid at room temperature . The IUPAC name for this compound is [4-(acetylamino)-3-nitrophenyl]acetic acid .


Molecular Structure Analysis

The compound contains a total of 27 bonds, including 17 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, and 6 aromatic bonds . It also has 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

2-(4-Acetamido-3-nitrophenyl)acetic acid is a pale-yellow to yellow-brown solid at room temperature .

Scientific Research Applications

Hydrogen Bond Studies and Molecular Structures

  • Hydrogen Bond Interactions: The derivative compounds of 2-(4-Acetamido-3-nitrophenyl)acetic acid have been studied for their ability to form intra- and intermolecular hydrogen bonds. These hydrogen bonds were evidenced through NMR experiments and their molecular structures were detailed through X-ray crystallography. The electronic behavior of these intramolecular hydrogen bonds was examined using NBO studies (Romero & Margarita, 2008).

Bioactivity of Nitrosylated and Nitrated Derivatives

  • Metabolites and Bioactivity: The bioactive nitrosylated and nitrated derivatives of this compound have been identified as phytotoxic metabolites. These derivatives showed significant biological activities, impacting gene expression in plants and were subject to detoxification through glucosylation (Girel et al., 2022).

Chemical Synthesis and Protecting Group Utility

  • Chemical Synthesis and Protecting Group: The (2-Nitrophenyl)acetyl derivative of 2-(4-Acetamido-3-nitrophenyl)acetic acid has been reported to be an effective hydroxyl protecting group. This derivative is valuable in synthetic chemistry, particularly in carbohydrate transformations (Daragics & Fügedi, 2010).

Solvatochromism and Molecular Interactions

  • Solvatochromism and Molecular Interaction: Studies have been conducted on the solvatochromism of compounds related to 2-(4-Acetamido-3-nitrophenyl)acetic acid. These studies reveal how molecular interactions, such as hydrogen bonding, can influence the solvatochromic properties of these compounds (Krivoruchka et al., 2004).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(4-acetamido-3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-6(13)11-8-3-2-7(5-10(14)15)4-9(8)12(16)17/h2-4H,5H2,1H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUOPHZTNJHKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetamido-3-nitrophenyl)acetic acid

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